molecular formula C26H43NO3PPdS- B13394188 methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane

methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane

Cat. No.: B13394188
M. Wt: 587.1 g/mol
InChI Key: TXBLWSPEMVRTMO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C26H43NO3PPdS-

Molecular Weight

587.1 g/mol

IUPAC Name

methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane

InChI

InChI=1S/C13H12N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10,14H,1H3;1-9H3;1H3,(H,2,3,4);/q-1;;;

InChI Key

TXBLWSPEMVRTMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

Preparation Methods

Preparation Methods for N-Methyl-2-phenylaniline

N-methyl-2-phenylaniline, also known as N-methylbiphenyl-2-amine, can be synthesized through various methods, including catalytic N-methylation and reductive alkylation.

Synthetic Routes and Reaction Conditions:

  • Catalytic N-Methylation: This can be achieved through catalytic methylation of biphenyl-2-amine using \$$CO2\$$ and \$$H2\$$ with PdCuZrOx nanoparticles as a catalyst.
  • Reductive Alkylation: A common approach involves reacting 2-aminobiphenyl with methyl iodide in the presence of a base (e.g., \$$K2CO3\$$) under reflux in anhydrous DMF. Yield optimization requires strict control of stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent) and an inert atmosphere to prevent oxidation.

Key Variables:

  • Temperature: Maintaining the temperature between 80–110°C is crucial; higher temperatures may risk side reactions like demethylation.
  • Solvent Polarity: Polar aprotic solvents like DMF enhance nucleophilicity, making them preferable over THF or toluene.
  • Catalyst: Phase-transfer catalysts (e.g., TBAB) improve efficiency in biphasic systems.

Purity and Structural Integrity Validation:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
  • Spectroscopy:
    • ¹H NMR: Look for an N–CH₃ singlet at δ 2.8–3.1 ppm and aromatic protons (δ 6.8–7.5 ppm); coupling patterns confirm biphenyl substitution.
    • FT-IR: N–H stretch (3350–3450 cm⁻¹) absence confirms complete methylation.
  • Mass Spectrometry: ESI-MS [M+H]⁺ peak at m/z 184.1 (theoretical MW: 183.1).

Preparation Methods for Palladium(II) Tetrammine Chloride

Palladium(II) tetrammine chloride can be prepared by reacting chloropalladic acid with ammonia under ultraviolet light irradiation at 280-380 nm.

Reaction Details:

  • Reactants: Chloropalladic acid and ammonia.
  • Irradiation: Ultraviolet light with a wavelength between 280-380 nm.
  • Product: Dichloro tetra ammino palladium, which is a readily obtainable form of the tetra ammino palladium series and an intermediate for preparing other tetra ammino palladium compounds.

Comparison with Similar Compounds

Methanesulfonic Acid (CH₃SO₃H)

Methanesulfonic acid (MSA) is a strong organic acid (pKa = −1.9) with high thermal stability, biodegradability, and low corrosivity. It is increasingly used as a "green" alternative to mineral acids (e.g., H₂SO₄, HCl) in hydrometallurgy, electroplating, and organic synthesis due to its high solubility of metal methanesulfonates and environmental compatibility .

N-Methyl-2-Phenylaniline (C₆H₅C₆H₄NHCH₃)

N-Methyl-2-phenylaniline is an aromatic amine derivative. Its structural analogs, such as 2'-amino-1,1'-biphenyl-2-yl groups, are critical in palladium complexes for cross-coupling reactions .

Palladium (Pd)

Palladium is a transition metal widely used in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Palladium complexes with phosphine ligands, such as tritert-butylphosphane, enhance catalytic activity and selectivity .

Tritert-Butylphosphane (P(t-Bu)₃)

Tritert-butylphosphane is a bulky, electron-rich phosphine ligand that stabilizes palladium catalysts. Its steric bulk improves catalyst longevity and selectivity in organic transformations compared to smaller ligands like triphenylphosphine .

Comparison with Similar Compounds

Methanesulfonic Acid vs. Mineral and Organic Acids

Property Methanesulfonic Acid Sulfuric Acid (H₂SO₄) Hydrochloric Acid (HCl) Citric Acid (C₆H₈O₇)
Acidity (pKa) −1.9 −3 (first dissociation) −6.3 3.1, 4.8, 6.4
Environmental Impact Biodegradable, low toxicity Persistent, corrosive Persistent, corrosive Biodegradable, low toxicity
Metal Salt Solubility High (e.g., Pb²⁺, Zn²⁺, REE³⁺) Moderate (e.g., PbSO₄ insoluble) Moderate (e.g., PbCl₂ soluble) Low (e.g., limited metal chelation)
Applications Hydrometallurgy, electroplating Industrial leaching Metal refining Food industry, mild leaching

Key Findings :

  • MSA outperforms H₂SO₄ and HCl in lead hydrometallurgy due to high Pb(CH₃SO₃)₂ solubility and lower environmental persistence .
  • In leaching arsenic from mine tailings, MSA matches H₂SO₄/HCl efficiency but underperforms for copper extraction .
  • Unlike HNO₃ or H₂SO₄, MSA is non-oxidizing but can form oxidative systems with H₂O₂ for metal dissolution (e.g., Cu from chalcopyrite) .

Palladium Catalysts: Tritert-Butylphosphane vs. Other Ligands

Ligand Steric Bulk Catalytic Efficiency Reaction Examples Reference
Tritert-Butylphosphane High High selectivity in C–N coupling Buchwald-Hartwig amination
Triphenylphosphine (PPh₃) Moderate Moderate activity, lower thermal stability Suzuki-Miyaura coupling
Xantphos Very high Efficient in bulky substrate reactions Cross-coupling of aryl chlorides

Key Findings :

  • Tritert-butylphosphane’s steric bulk prevents catalyst deactivation, enabling efficient aryl chloride coupling .
  • Compared to PPh₃, tritert-butylphosphane-based catalysts tolerate a wider range of substrates but require higher catalyst loadings .

N-Methyl-2-Phenylaniline in Palladium Complexes

While direct comparisons are scarce in the evidence, palladium complexes with 2'-amino-1,1'-biphenyl-2-yl ligands (structural analogs of N-methyl-2-phenylaniline) exhibit:

  • Enhanced Stability: Bulky arylaminopalladium complexes resist aggregation, improving catalytic turnover .
  • Versatility : Used in Suzuki-Miyaura and Negishi couplings, outperforming simpler amine ligands in electron-deficient systems .

Biological Activity

The compound comprising methanesulfonic acid, N-methyl-2-phenylaniline, palladium, and tri-tert-butylphosphane is notable for its applications in catalysis and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceutical chemistry and materials science.

Chemical Composition and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C24H54P2PdC_{24}H_{54}P_{2}Pd (for bis(tri-tert-butylphosphine)palladium)
  • CAS Number : 53199-31-8
  • Molecular Weight : 511.05 g/mol

Physical Properties

PropertyValue
AppearanceGray powder
Boiling PointNot available
Log P (octanol-water partition)5.78
SolubilityLow

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a catalyst in various organic reactions, including cross-coupling reactions that are essential in synthesizing pharmaceuticals and agrochemicals. Its components have distinct biological implications:

  • Methanesulfonic Acid : Known for its use in enhancing solubility and stability of various compounds, it has been shown to have low toxicity and is often used as a solvent in chemical reactions.
  • N-Methyl-2-Phenylaniline : This compound has been studied for its potential mutagenic effects. Research indicates that it can induce DNA damage under certain conditions, which raises concerns about its use in consumer products.
  • Palladium Compounds : Palladium is recognized for its catalytic properties but also has implications in biological systems, where it can exhibit cytotoxic effects at high concentrations.
  • Tri-tert-butylphosphane : This ligand is used to stabilize palladium complexes in catalytic processes but may also influence the biological activity of the resulting compounds.

Case Study 1: Catalytic Efficiency

A study demonstrated that the palladium complex with tri-tert-butylphosphane exhibited high catalytic efficiency in Suzuki-Miyaura cross-coupling reactions, significantly enhancing the yield of aryl compounds. The reaction conditions optimized included varying temperatures and concentrations of reactants, leading to an increase in product formation by up to 90% under optimal conditions .

Case Study 2: Toxicological Assessment

Research on N-methyl-2-phenylaniline indicated that exposure could lead to oxidative stress and DNA damage in mammalian cells. The study employed assays to measure cell viability and DNA integrity after exposure to varying concentrations of the compound, revealing a dose-dependent relationship with significant effects observed at higher concentrations .

Case Study 3: Environmental Impact

Investigation into the environmental persistence of methanesulfonic acid revealed that while it degrades relatively quickly in aqueous environments, its interactions with other organic compounds can lead to complex degradation pathways, potentially impacting aquatic life .

Q & A

Q. What are the standard methods for synthesizing palladium precatalysts incorporating methanesulfonic acid and tri-tert-butylphosphane?

Palladium precatalysts are typically synthesized via cyclopalladation of 2-aminobiphenyl derivatives in the presence of methanesulfonic acid. For example, a methanesulfonate-bridged dimeric palladacycle is formed by heating 2-aminobiphenyl with Pd(OAc)₂ and methanesulfonic acid (1:1 molar ratio). The reaction involves C–H activation, with acetic acid acting as an intramolecular base to facilitate deprotonation . Tri-tert-butylphosphane is introduced as a ligand in subsequent steps to stabilize the palladium center, as seen in third-generation precatalysts like "Amphos Palladacycle Gen. 3" .

Q. How are these palladium complexes characterized to confirm their structural integrity?

Key techniques include:

  • ¹H and ³¹P NMR spectroscopy to verify ligand coordination and detect byproducts (e.g., residual acetic acid in cyclopalladation reactions) .
  • Elemental analysis (carbon, nitrogen, sulfur content) to confirm stoichiometry .
  • X-ray crystallography for resolving solid-state structures, though this is less common due to air sensitivity .

Q. What role does methanesulfonic acid play in cross-coupling reactions beyond proton donation?

Methanesulfonic acid (MSA) acts as a co-catalyst in reactions like methoxycarbonylation of ethene, where it enhances electrophilicity at the palladium center, facilitating oxidative addition of substrates. It also stabilizes intermediates via hydrogen bonding, as shown in esterification reactions .

Advanced Research Questions

Q. How does the steric bulk of tri-tert-butylphosphane influence catalytic activity in C–N coupling reactions?

The bulky tri-tert-butylphosphane ligand accelerates reductive elimination by destabilizing the Pd⁰ intermediate, pushing the catalytic cycle forward. Computational studies suggest that ligand bulkiness reduces electron density at Pd, favoring faster turnover but potentially increasing sensitivity to steric hindrance in substrates . Contrasting data on reaction yields (e.g., 55–68% carbon content variations in catalysts ) may arise from ligand decomposition under harsh conditions.

Q. What strategies resolve contradictions in reported catalytic efficiencies of palladium-phosphane complexes?

Discrepancies often stem from:

  • Ligand purity : Trace moisture or oxygen can degrade tri-tert-butylphosphane, necessitating rigorous glovebox handling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of N-methyl-2-phenylaniline-derived palladacycles but may slow transmetalation steps .
  • Substrate scope : Electron-deficient aryl halides show higher reactivity with bulky ligands, while electron-rich substrates require milder conditions .

Q. Can computational methods predict the role of methanesulfonic acid in atmospheric particle nucleation?

Yes. Density functional theory (DFT) and molecular dynamics simulations reveal that methanesulfonic acid forms stable clusters with amines (e.g., dimethylamine) via hydrogen bonding and proton transfer, driving nucleation rates. Experimental validation using mass spectrometry confirms cluster stability, aligning with theoretical predictions .

Q. How do competing ligands (e.g., DPPF vs. tri-tert-butylphosphane) affect enantioselectivity in asymmetric catalysis?

Comparative studies show that chelating ligands like DPPF (1,1’-bis(diphenylphosphino)ferrocene) improve enantioselectivity in C–N cross-couplings by enforcing a rigid chiral pocket. In contrast, monodentate tri-tert-butylphosphane offers higher activity but lower stereocontrol, requiring chiral auxiliaries (e.g., TipsDPEN) for enantioselective transformations .

Methodological Considerations

Q. What analytical techniques are critical for monitoring ligand exchange in palladium complexes?

  • ³¹P NMR spectroscopy : Tracks phosphane ligand displacement (e.g., tri-tert-butylphosphane vs. arylphosphines) via chemical shift changes .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Identifies intermediate species in catalytic cycles, such as Pd⁰/Pd²⁺ transitions .

Q. How can researchers optimize reaction conditions for methanesulfonic acid-mediated esterification?

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are effective for optimizing variables (temperature, acid concentration, molar ratios). For butyl butyrate synthesis, a central composite design (CCD) identified 70°C and 1.5:1 alcohol:acid ratio as optimal, achieving >90% yield .

Q. What protocols mitigate palladium leaching in heterogeneous catalysis?

  • Silica-supported catalysts : Immobilizing palladacycles on mesoporous silica reduces leaching to <0.1 ppm .
  • Chelating resins : Functionalized resins with phosphine-binding sites recover Pd efficiently, as validated by ICP-MS .

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